2-Fluorobiphenyl serves as a building block in the synthesis of various pharmaceuticals and veterinary drugs. Notably, it forms a crucial component of flurbiprofen, a nonsteroidal anti-inflammatory drug []. Researchers actively explore its potential for creating other medications with improved properties [].
Organic Synthesis:
2-Fluorobiphenyl plays a valuable role as a reaction intermediate in various organic synthesis processes. Its unique structure allows chemists to perform arylation reactions, where an aromatic group is introduced into a molecule []. This versatility makes it a valuable tool for creating diverse organic compounds needed for various research endeavors.
Environmental Research:
Due to its specific properties, 2-Fluorobiphenyl finds use as an internal standard in environmental analysis. Researchers employ it to calibrate and quantify the presence of environmental pollutants in samples like sediments by using techniques like pressurized liquid extraction followed by gas chromatography-mass spectrometry [].
Microbiological Research:
Studies have demonstrated that certain bacterial strains, such as Pseudomonas pseudoalcaligenes, can utilize 2-Fluorobiphenyl as a sole carbon and energy source for growth []. This finding has implications for understanding microbial metabolism and the potential biodegradation of fluorinated compounds.
2-Fluorobiphenyl is an organic compound characterized by the presence of a fluorine atom in the ortho position of the biphenyl structure. Its chemical formula is C₁₂H₉F, and it has a CAS number of 321-60-8. The compound is classified as a halogenated aromatic hydrocarbon, which contributes to its unique properties and applications in various fields. 2-Fluorobiphenyl is a colorless liquid that is insoluble in water but soluble in organic solvents, making it useful in organic synthesis and chemical research.
Currently, there is no extensive research available on the specific mechanism of action of 2-Fluorobiphenyl in biological systems. However, its potential biodegradation by bacteria suggests it might interact with specific enzymes involved in aromatic hydrocarbon breakdown. Further studies are needed to elucidate its biological role.
Limited information exists on the specific hazards associated with 2-fluorobiphenyl. However, as an aromatic hydrocarbon, it's advisable to handle it with caution due to potential:
Low-level toxicity: Although specific data is unavailable, some aromatic fluorides can exhibit moderate toxicity [6].
Flammability: Organic compounds like 2-fluorobiphenyl can be combustible.
Skin and eye irritation: Aromatic hydrocarbons can cause irritation upon contact [7].
Data Source:
[6] PubChem entry for fluorobenzene (a related aromatic fluoride)
[7] General safety information for aromatic hydrocarbons
Further Research Needed:
Detailed studies on the synthesis pathway of 2-fluorobiphenyl.
Comprehensive investigation of its biodegradation pathway by bacteria.
Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the biphenyl ring, allowing for substitution reactions at other positions on the ring.
Nucleophilic Substitution: Under certain conditions, the fluorine atom can be replaced by nucleophiles, although this reaction is less common due to the stability of the compound.
The synthesis of 2-fluorobiphenyl can be achieved through several methods, including:
Direct Fluorination: This method involves the reaction of biphenyl with a fluorinating agent, such as elemental fluorine or a fluoride salt, under controlled conditions to introduce the fluorine atom at the ortho position.
Electrophilic Aromatic Substitution: This approach utilizes electrophilic reagents to selectively introduce fluorine into the biphenyl structure.
Transition Metal-Catalyzed Reactions: Catalysts such as palladium can facilitate the introduction of fluorine into biphenyl derivatives through cross-coupling reactions.
The uniqueness of 2-fluorobiphenyl lies in its specific ortho substitution pattern, which influences both its physical properties and reactivity compared to other similar compounds. This positional specificity can affect how it interacts with other chemicals and biological systems, making it an important subject of study in organic chemistry.
Interaction studies involving 2-fluorobiphenyl focus on its reactivity with biological systems and other chemical species. The compound's interactions are essential for understanding its potential environmental impact and toxicity. Research indicates that 2-fluorobiphenyl may interact with enzymes or receptors, influencing biological pathways.
Several compounds share structural similarities with 2-fluorobiphenyl, including:
Biphenyl: The parent compound without any halogen substituents; it serves as a baseline for comparing chemical properties and reactivity.
Fluorobenzene: A simpler aromatic compound with a single fluorine atom attached to a benzene ring; it exhibits different reactivity patterns compared to 2-fluorobiphenyl.
3-Fluorobiphenyl: Another derivative where fluorine is positioned at the meta location; this positional difference significantly alters its chemical behavior.
Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Framework Construction
The Suzuki-Miyaura cross-coupling reaction represents the most direct and widely employed method for synthesizing 2-fluorobiphenyl and its derivatives. This palladium-catalyzed reaction involves coupling an aryl halide with an organoboron compound under basic conditions to form carbon-carbon bonds, producing conjugated systems such as biaryls.
The synthesis of 2-fluorobiphenyl typically involves the coupling of 2-fluoroiodobenzene (or 2-fluorobromobenzene) with phenylboronic acid. A general reaction scheme is shown below:
Table 1: Standard Suzuki-Miyaura Coupling for 2-Fluorobiphenyl Synthesis
Aryl Halide
Boronic Acid
Catalyst
Base
Solvent
Temperature
Time
Yield
2-Fluoroiodobenzene
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
THF/H₂O
80°C
12h
97%
1-Fluoro-2-bromobenzene
Phenylboronic acid
Pd₂(dba)₃/SPhos
K₃PO₄
THF/H₂O
95°C
18h
85%
The mechanism of the Suzuki-Miyaura coupling for 2-fluorobiphenyl synthesis follows three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the C-X bond of the 2-fluorohalobenzene, forming an organopalladium(II) intermediate.
Transmetalation: Under basic conditions, the phenylboronic acid transfers its phenyl group to the palladium center, creating a bis-arylpalladium species.
Reductive Elimination: The two aryl groups combine to form the new C-C bond, yielding 2-fluorobiphenyl and regenerating the palladium(0) catalyst.
Recent advancements include Lewis acid-mediated Suzuki-Miyaura coupling, which enables base-free transmetalation of organopalladium(II) intermediates with organoborons. This approach is particularly valuable when working with base-sensitive functional groups, as it avoids competitive protodeborylation reactions that can reduce yields.
Palladium-Catalyzed C–H Fluorination and Functionalization Pathways
While traditional methods for 2-fluorobiphenyl synthesis typically start with pre-fluorinated precursors, direct C–H fluorination represents an emerging alternative strategy. This approach involves selective installation of fluorine atoms onto pre-formed biphenyl scaffolds, offering potential advantages in terms of late-stage diversification.
In 2018, a breakthrough palladium-catalyzed electrophilic aromatic C–H fluorination method was reported that enables direct fluorination of arenes using mild fluorinating reagents. This approach generates a reactive transition-metal-fluoride electrophile catalytically, which can then fluorinate arenes that would not otherwise react with conventional fluorinating reagents.
Table 2: Palladium-Catalyzed C-H Fluorination Conditions for Biphenyl Derivatives
Substrate
Fluorinating Agent
Catalyst System
Solvent
Temp (°C)
Yield (%)
Regioselectivity
Biphenyl
N-Fluorobenzenesulfonimide
Pd(OAc)₂/Pyridine
Acetonitrile
50°C
63
ortho-selective
4-Methoxybiphenyl
Selectfluor
Pd(II)/AgF
DCE
80°C
72
para-selective
The mechanism involves:
Palladium-mediated C-H activation of the biphenyl substrate
Oxidation of the resulting palladium complex
Formation of a high-valent palladium-fluoride species
C-F bond formation via reductive elimination
This approach represents a complementary methodology to traditional cross-coupling routes, particularly for the late-stage fluorination of complex biphenyl derivatives.
Late-Stage Fluorination Techniques in Complex Molecular Architectures
Late-stage fluorination has emerged as a powerful strategy for introducing fluorine atoms into complex molecular frameworks without requiring de novo synthesis. This approach is particularly valuable in pharmaceutical development and radiochemistry where rapid access to fluorinated analogs is often necessary.
The development of selective late-stage fluorination methods has specific relevance for biphenyl-containing compounds, as the biphenyl moiety is present in numerous pharmaceutically active molecules. Late-stage fluorination of these scaffolds can modulate metabolic stability, lipophilicity, and blood-brain barrier penetration.
Table 3: Late-Stage Fluorination Methods Applicable to Biphenyl Systems
Fluorination Method
Fluorine Source
Catalyst/Mediator
Substrate Scope
Selectivity
Application
Deoxyfluorination
DAST/Deoxofluor
-
Alcohols, phenols
Position-specific
Pharmaceutical synthesis
Electrophilic fluorination
Selectfluor/NFSI
Pd or Ag catalysts
Arenes, heteroarenes
ortho/para-directing
PET tracer development
Nucleophilic aromatic substitution
KF/CsF
Ru π-complexes
Activated arenes
SNAr-controlled
18F-radiochemistry
A notable advancement in this field is the development of transition-metal-fluoride complexes that can transfer fluorine atoms to aromatic C-H bonds in a controlled manner. These methods have been successfully translated to radiochemistry settings, enabling the synthesis of positron emission tomography (PET) tracers containing 18F-labeled biphenyl moieties.
Mechanistic Studies of Defluoroborylation and Transmetalation Processes
Understanding the mechanism of defluoroborylation and transmetalation processes is crucial for developing efficient synthetic strategies for fluorinated biaryls. Recent mechanistic studies have provided insights into these processes, particularly in the context of copper and nickel-catalyzed reactions.
Copper-catalyzed ipso-borylation of fluoroarenes represents an interesting transformation where the fluorine atom is replaced by a boryl group. This reaction is significant because it enables the conversion of fluoroarenes into versatile borylated intermediates that can participate in subsequent cross-coupling reactions.
Table 4: Copper-Catalyzed ipso-Borylation of Fluorobiphenyls
Substrate
Boron Source
Catalyst
Ligand
Additive
Temperature (°C)
Yield (%)
4-Fluorobiphenyl
(Bpin)₂
CuI
PCy₃
CsF
80
40
3-Fluorobiphenyl
(Bpin)₂
CuCl(PCy₃)₂
-
CsF
80
65
2-Fluorobiphenyl
(Bpin)₂
CuCl(PCy₃)₂
-
CsF
80
58
The mechanism of copper-catalyzed defluoroborylation is proposed to proceed via a single-electron-transfer (SET) process rather than a traditional oxidative addition pathway. This is supported by several experimental observations:
The reaction is significantly inhibited by the addition of π-conjugated arenes (naphthalene, pyrene)
Electron-rich fluoroarenes (like fluorobiphenyls) show enhanced reactivity
The absence of cyclized products in radical clock experiments suggests the involvement of an SRN1 mechanism
Additionally, nickel-catalyzed decarbonylative coupling reactions provide an alternative approach to functionalized fluorobiphenyls. Studies of transmetalation reactivity between aryl-nickel-fluoride complexes and boron reagents have revealed that diboron reagents undergo transmetalation significantly faster than aryl boronate esters. This differential reactivity has been leveraged to develop selective catalytic transformations.
Solvent and Catalyst Systems for Regioselective Fluorination
The choice of solvent and catalyst system plays a critical role in determining the regioselectivity and efficiency of fluorination reactions involving biphenyl systems. Different combinations can dramatically influence reaction outcomes, particularly in terms of site selectivity.
Table 5: Comparison of Catalyst Systems for Fluorination of Biphenyl Derivatives
Catalyst System
Solvent
Fluorinating Agent
Temperature Range (°C)
Regioselectivity
Functional Group Tolerance
Pd₂(dba)₃/SPhos
THF/Toluene/H₂O
Pre-fluorinated building blocks
80-95
Determined by coupling partners
Excellent
Pd(OAc)₂/Pyridine
Acetonitrile
NFSI
25-50
ortho > meta > para
Good
Ni(COD)₂/PCy₃
Toluene
Fluoride sources
80-120
meta > para >> ortho
Moderate
CuI/Phen
DMF
KF
100-140
ortho/para-selective
Limited
For Suzuki-Miyaura couplings involving fluorinated building blocks, a critical factor is the choice of phosphine ligand. Studies have shown that biarylphosphine ligands like SPhos and XPhos are particularly effective for coupling fluorinated aryl halides with boronic acids. The specific ligand choice can significantly impact both yield and selectivity:
SPhos tends to favor coupling at less sterically hindered positions
XPhos can enable coupling of more challenging substrates, including those with multiple fluorine atoms
PCy₃ is effective for copper-catalyzed defluoroborylation processes
Solvent effects are also significant, with polar aprotic solvents generally favoring nucleophilic fluorination processes, while mixed solvent systems (THF/water or toluene/water) are typically optimal for Suzuki-Miyaura couplings. The addition of water is often crucial in these reactions, as it facilitates base solubility and accelerates transmetalation.
For reactions involving multiple fluorine atoms, increasing the fluorination degree often requires more specialized catalyst systems. For instance, the synthesis of highly fluorinated biphenyls with up to nine fluorine atoms has been achieved using Pd₂(dba)₃ with specific phosphine ligands, although yields decrease significantly as the fluorine content increases.
Aggregated GHS information provided by 7 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; Reported as not meeting GHS hazard criteria by 2 of 7 companies. For more detailed information, please visit ECHA C&L website; Of the 4 notification(s) provided by 5 of 7 companies with hazard statement code(s):; H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Corrosive;Irritant;Environmental Hazard
Other CAS
321-60-8
Wikipedia
2-Fluorobiphenyl
General Manufacturing Information
1,1'-Biphenyl, 2-fluoro-: ACTIVE
Dates
Modify: 2023-09-14
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